molecular formula C13H16FNO2 B13025277 Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13025277
M. Wt: 237.27 g/mol
InChI Key: VWHZWDWGOAOBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate
  • Methyl 4-(2-bromophenyl)-1-methylpyrrolidine-3-carboxylate
  • Methyl 4-(2-iodophenyl)-1-methylpyrrolidine-3-carboxylate

Uniqueness

Methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications .

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-15-7-10(11(8-15)13(16)17-2)9-5-3-4-6-12(9)14/h3-6,10-11H,7-8H2,1-2H3

InChI Key

VWHZWDWGOAOBKG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.